molecular formula C9H7ClN2O2 B1447576 1,6-Naphthyridine-4-carboxylic acid hydrochloride CAS No. 1797032-00-8

1,6-Naphthyridine-4-carboxylic acid hydrochloride

Cat. No.: B1447576
CAS No.: 1797032-00-8
M. Wt: 210.62 g/mol
InChI Key: TXTJKUXEXJUULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridine-4-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 1,6-naphthyridine consists of two fused pyridine rings, making it a naphthalene analog with nitrogen atoms at specific positions. This compound has garnered interest due to its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

1,6-Naphthyridine-4-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound’s interactions with enzymes and proteins often involve binding to active sites, leading to inhibition or activation of the enzyme’s function. These interactions are crucial for its potential therapeutic applications.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its role as a c-Met kinase inhibitor can lead to the suppression of cancer cell proliferation. Additionally, the compound’s impact on gene expression can result in altered cellular responses, contributing to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit c-Met kinase is attributed to its binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on cell signaling pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions . Long-term effects on cellular function, observed in both in vitro and in vivo studies, may vary depending on the experimental conditions and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of cancer cell proliferation . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Understanding these pathways is essential for optimizing its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . These interactions can affect its accumulation in target tissues, influencing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and subsequent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-naphthyridine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The reaction conditions often involve high temperatures and the use of solvents like chlorobenzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1,6-Naphthyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Naphthyridine-4-carboxylic acid hydrochloride is unique due to its specific nitrogen arrangement, which imparts distinct chemical and biological properties. Its ability to inhibit c-Met kinase sets it apart from other naphthyridine isomers, making it a valuable compound in cancer research .

Properties

IUPAC Name

1,6-naphthyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.ClH/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;/h1-5H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTJKUXEXJUULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CN=CC2=C1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Naphthyridine-4-carboxylic acid hydrochloride
Reactant of Route 2
1,6-Naphthyridine-4-carboxylic acid hydrochloride
Reactant of Route 3
1,6-Naphthyridine-4-carboxylic acid hydrochloride
Reactant of Route 4
1,6-Naphthyridine-4-carboxylic acid hydrochloride
Reactant of Route 5
1,6-Naphthyridine-4-carboxylic acid hydrochloride
Reactant of Route 6
1,6-Naphthyridine-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.